1,3,7-Tribromodibenzo-p-dioxin
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Overview
Description
1,3,7-Tribromodibenzo-p-dioxin is a naturally occurring dioxin synthesized by red algae and detected in the marine environment. It is known to accumulate in marine organisms such as mussels and fish, and subsequently in predators like marine birds . This compound is structurally similar to other dioxins, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin, but with bromine atoms instead of chlorine.
Preparation Methods
1,3,7-Tribromodibenzo-p-dioxin can be synthesized through the bromination of dibenzo-p-dioxin. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1,3,7-Tribromodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated or debrominated products.
Substitution: Bromine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3,7-Tribromodibenzo-p-dioxin has several scientific research applications:
Ecotoxicology: Studying its effects on marine organisms and ecosystems.
Biochemistry: Investigating its interaction with biological molecules and pathways.
Environmental Science: Monitoring its presence and impact in marine environments.
Toxicology: Understanding its toxic effects and mechanisms of action in various organisms.
Mechanism of Action
1,3,7-Tribromodibenzo-p-dioxin exerts its effects by activating the aryl hydrocarbon receptor, a ligand-dependent transcription factor. This activation leads to changes in gene expression, including the induction of cytochrome P450 enzymes . These changes can result in metabolic alterations and potential carcinogenic effects. The compound’s impact on insulin- and peroxisome-signaling pathways has also been observed .
Comparison with Similar Compounds
1,3,7-Tribromodibenzo-p-dioxin is similar to other dioxins, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin: Known for its high toxicity and environmental persistence.
Polybrominated diphenyl ethers: Used as flame retardants and can undergo similar oxidative transformations.
Compared to these compounds, this compound has unique effects on specific biological pathways and a different environmental impact profile .
Properties
CAS No. |
110999-49-0 |
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Molecular Formula |
C12H5Br3O2 |
Molecular Weight |
420.88 g/mol |
IUPAC Name |
1,3,7-tribromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br3O2/c13-6-1-2-9-10(4-6)16-11-5-7(14)3-8(15)12(11)17-9/h1-5H |
InChI Key |
RIATZSLLGBMQMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=C(O2)C(=CC(=C3)Br)Br |
Origin of Product |
United States |
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